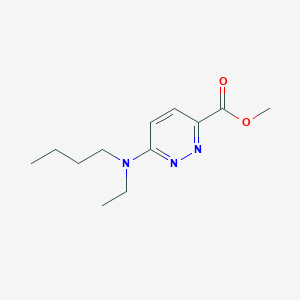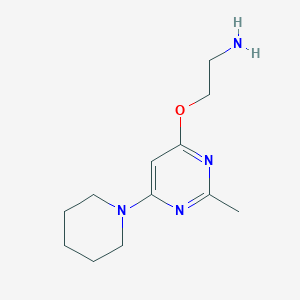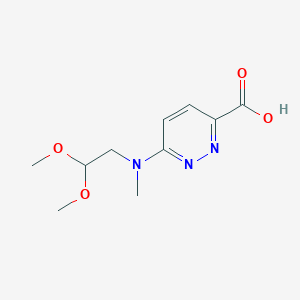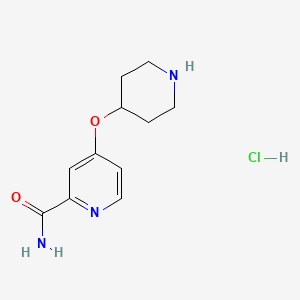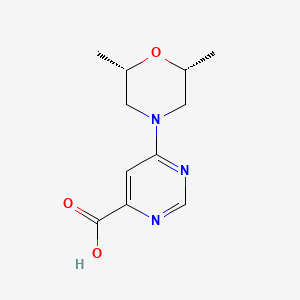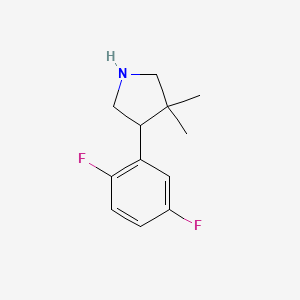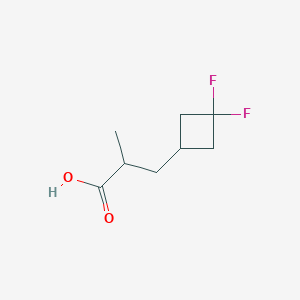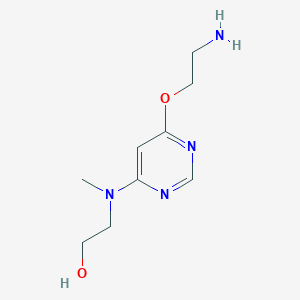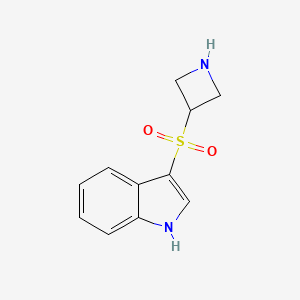
3-(氮杂环丁烷-3-磺酰基)-1H-吲哚
描述
Synthesis Analysis
Azetidines can be synthesized through various methods. For example, a straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can be alkylated with organometal reagents in the presence of Cu (OTf) 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary depending on the specific compound. For example, some azetidines are found as a powder .科学研究应用
作用机制
Target of Action
The primary target of 3-(azetidin-3-ylsulfonyl)-1H-indole is the mGlu2 receptor . The mGlu2 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.
Mode of Action
3-(Azetidin-3-ylsulfonyl)-1H-indole interacts with the mGlu2 receptor as a positive allosteric modulator (PAM) . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. This results in an increase in the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
The activation of the mGlu2 receptor by 3-(azetidin-3-ylsulfonyl)-1H-indole affects several biochemical pathways. The most significant is the inhibition of the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in the intracellular levels of cAMP, affecting various downstream effects such as the regulation of gene expression.
Pharmacokinetics
Related compounds have been shown to be orally bioavailable and brain-penetrant , suggesting that 3-(azetidin-3-ylsulfonyl)-1H-indole may have similar properties.
Result of Action
The activation of the mGlu2 receptor by 3-(azetidin-3-ylsulfonyl)-1H-indole can lead to various molecular and cellular effects. For example, it can result in changes in neuronal excitability and synaptic plasticity . These changes can affect various brain functions, including cognition and pain perception.
Action Environment
The action of 3-(azetidin-3-ylsulfonyl)-1H-indole can be influenced by various environmental factors. For instance, the presence of other neurotransmitters or drugs can affect its binding to the mGlu2 receptor. Additionally, factors such as pH and temperature can influence its stability and efficacy .
实验室实验的优点和局限性
AZSI has several advantages for lab experiments. It is relatively easy to synthesize, and it is chemically stable. AZSI also has a low toxicity profile, making it safe for use in laboratory experiments. However, AZSI is not soluble in water, which can limit its use in certain applications.
未来方向
There are several potential future directions for the use of AZSI in scientific research. AZSI could be used in the development of novel imaging agents and fluorescent dyes. It could also be used to study the effects of drugs on biochemical and physiological processes, as well as to develop new drugs. Additionally, AZSI could be used in the synthesis of complex molecules, such as peptides and proteins. Finally, AZSI could be used to study the effects of metal complexes on biological systems.
安全和危害
属性
IUPAC Name |
3-(azetidin-3-ylsulfonyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-16(15,8-5-12-6-8)11-7-13-10-4-2-1-3-9(10)11/h1-4,7-8,12-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPJBRPFUGHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



